![molecular formula C7HF13O5S B6595464 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane CAS No. 29311-67-9](/img/structure/B6595464.png)
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane
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Overview
Description
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane, also known as TFVEH, is a fluorinated compound that has gained interest in scientific research due to its unique properties.
Mechanism of Action
The exact mechanism of action of 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane is not fully understood. However, it is believed to interact with cell membranes and proteins due to its hydrophobic and fluorinated nature.
Biochemical and Physiological Effects:
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane has been shown to have low toxicity and is not metabolized in the body. It has been investigated for its potential as a contrast agent for magnetic resonance imaging (MRI) due to its fluorinated nature. 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane has also been shown to have anti-fouling properties, making it useful for coating biomedical implants.
Advantages and Limitations for Lab Experiments
One advantage of 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane is its unique fluorinated nature, which makes it useful for a variety of applications in scientific research. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
Future research on 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane could focus on its potential as a contrast agent for MRI, as well as its use in the development of new lubricants and coatings for biomedical implants. Additionally, further investigation into its mechanism of action could provide insight into its potential as a therapeutic agent.
Synthesis Methods
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane can be synthesized through a two-step process. The first step involves the reaction of hexafluoropropane with trifluorovinyl alcohol to form 1-(trifluorovinyloxy)hexafluoropropane. The second step involves the reaction of 1-(trifluorovinyloxy)hexafluoropropane with sulfur trioxide to form 1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane.
Scientific Research Applications
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane has been used in scientific research as a fluorinated surfactant and as a building block for the synthesis of other fluorinated compounds. It has also been investigated for its potential as a lubricant and as a coating for biomedical implants.
properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O5S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23/h(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUAIQGEFIEHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF13O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892354 |
Source
|
Record name | Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluorovinyloxy)-2-(2-sulfotetrafluoroethoxy)hexafluoropropane | |
CAS RN |
29311-67-9 |
Source
|
Record name | Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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